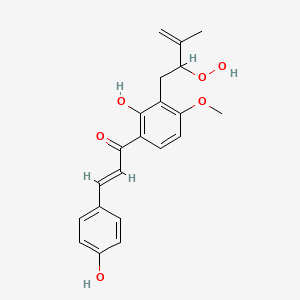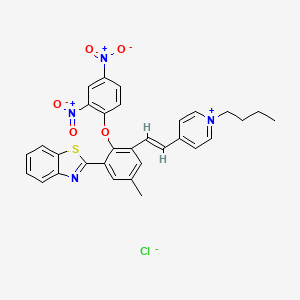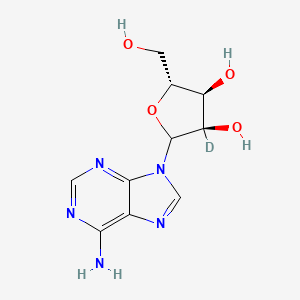
Imnopitant dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imnopitant dihydrochloride is a neurokinin NK1 receptor antagonist. It is primarily used in scientific research for its ability to inhibit the activity of the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress responses, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imnopitant dihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Imnopitant dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Imnopitant dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the neurokinin 1 receptor and its role in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of the neurokinin 1 receptor in biological systems.
Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as pain, anxiety, and inflammation.
Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin 1 receptor
Mechanism of Action
Imnopitant dihydrochloride exerts its effects by binding to and inhibiting the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that is activated by the neuropeptide substance P. By blocking the receptor, this compound prevents the downstream signaling pathways that lead to physiological responses such as pain perception and inflammation .
Comparison with Similar Compounds
Netupitant: Another neurokinin 1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Imnopitant dihydrochloride is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
290296-52-5 |
|---|---|
Molecular Formula |
C28H30Cl2F6N4O |
Molecular Weight |
623.5 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
InChI Key |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)









